Sodium 6-(trifluoromethyl)pyridine-3-sulfinate
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Overview
Description
Sodium 6-(trifluoromethyl)pyridine-3-sulfinate: is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a sulfinate group. The molecular structure of this compound imparts distinctive chemical and physical properties, making it valuable in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Sodium 6-(trifluoromethyl)pyridine-3-sulfinate typically involves the introduction of a trifluoromethyl group into a pyridine ring. One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane or sodium trifluoromethanesulfinate. The reaction conditions often require the presence of a catalyst and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound can be achieved through high-pressure reactions involving trifluoromethyl bromide and other reagents. The process involves multiple steps, including the use of high-pressure reactors, specific temperatures, and solvents like acetonitrile. The final product is obtained through purification processes such as filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-(trifluoromethyl)pyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinate group to a sulfide.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or copper. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include trifluoromethylated pyridine derivatives, sulfonates, and sulfides. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In chemistry, Sodium 6-(trifluoromethyl)pyridine-3-sulfinate is used as a reagent for introducing trifluoromethyl groups into organic molecules. This modification can enhance the chemical stability and bioavailability of compounds .
Biology and Medicine: In biological and medical research, this compound is used to synthesize molecules with potential therapeutic properties. The trifluoromethyl group can improve the pharmacokinetic properties of drugs, making them more effective .
Industry: Industrially, this compound is used in the production of agrochemicals and materials with enhanced properties. Its unique chemical structure allows for the development of products with improved performance and stability .
Mechanism of Action
The mechanism of action of Sodium 6-(trifluoromethyl)pyridine-3-sulfinate involves the generation of trifluoromethyl radicals. These radicals can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Sodium trifluoromethanesulfinate: Used as a trifluoromethylation reagent in organic synthesis.
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring, similar to Sodium 6-(trifluoromethyl)pyridine-3-sulfinate.
Uniqueness: this compound is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C6H3F3NNaO2S |
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Molecular Weight |
233.15 g/mol |
IUPAC Name |
sodium;6-(trifluoromethyl)pyridine-3-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)5-2-1-4(3-10-5)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
ROSLMOSRFSOVFO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1S(=O)[O-])C(F)(F)F.[Na+] |
Origin of Product |
United States |
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